N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

Description

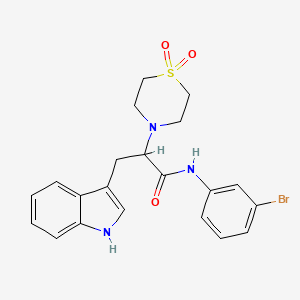

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a synthetic amide derivative characterized by three key structural motifs:

- 3-Bromophenyl group: An aromatic substituent with an electron-withdrawing bromine atom at the meta position.

- 1,4-Thiazinan-4-yl sulfone: A six-membered ring containing sulfur and nitrogen, oxidized to a sulfone (dioxo group), enhancing polarity and conformational rigidity.

- Indole moiety: A bicyclic aromatic system with a pyrrole ring, known for diverse biological interactions.

However, direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O3S/c22-16-4-3-5-17(13-16)24-21(26)20(25-8-10-29(27,28)11-9-25)12-15-14-23-19-7-2-1-6-18(15)19/h1-7,13-14,20,23H,8-12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDKGQMEDXMNSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazine ring and subsequent functionalization with bromophenyl and indole groups. Recent methodologies emphasize the use of environmentally friendly solvents and catalysts to enhance yield and reduce by-products.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives containing indole show potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL for certain analogs .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. In vitro studies demonstrated that it exhibits antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from 5 to 15 µM, indicating moderate effectiveness against these cell lines .

The proposed mechanism for its biological activity involves the inhibition of specific protein targets within bacterial cells and cancer cells. Molecular docking studies suggest that the compound binds effectively to key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including those similar to our compound. The results indicated that compounds with the thiazine moiety exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.98 | MRSA |

| Compound B | 7.80 | E. coli |

| Compound C | 12.50 | S. epidermidis |

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of indole-based compounds, revealing that certain derivatives significantly inhibited the growth of A549 cells with an IC50 value of around 10 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole Derivative A | A549 | 10 |

| Indole Derivative B | MCF7 | 15 |

Comparison with Similar Compounds

Substituent Effects on Pharmacological Properties

- Aromatic Substituents :

- 3-Bromophenyl : Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes (e.g., COX-1/2) compared to electron-donating groups like methoxy (dimethoxyphenyl analog) .

- 6-Methoxynaphthyl (Naproxen derivative) : Retains COX inhibition but with improved solubility due to the methoxy group .

- Sulfone vs. Carbazole/Naphthyl : The 1,4-thiazinan-4-yl sulfone in the target compound increases polarity and metabolic stability compared to carbazole or naphthyl groups, which may improve bioavailability .

- Indole Positioning : Ethyl-linked indoles (e.g., carbazole/naproxen analogs) allow greater conformational flexibility, whereas direct attachment (as in the target compound) may restrict rotation and enhance target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.